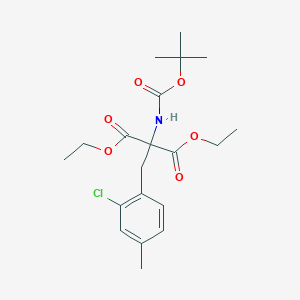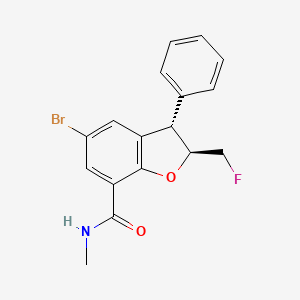
3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a 3-methyl group, a 2-nitro group, and a 4H-1,2,4-triazol-4-yl group. The presence of the triazole ring is particularly significant due to its widespread use in medicinal chemistry for its ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Nitration of 3-Methylbenzamide: The starting material, 3-methylbenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Formation of the Triazole Ring: The nitrated product is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate undergoes cyclization with formic acid to yield the 1,2,4-triazole ring.
Coupling Reaction: Finally, the triazole derivative is coupled with 3-methyl-2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and cyclization steps, and the employment of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, in the presence of a base
Oxidation: Potassium permanganate, sulfuric acid
Major Products
Reduction: 3-Methyl-2-amino-N-(4H-1,2,4-triazol-4-yl)benzamide
Substitution: Various substituted triazole derivatives
Oxidation: 3-Carboxy-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide
Aplicaciones Científicas De Investigación
3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
2-Nitrobenzamide: Lacks the triazole ring but shares the nitrobenzamide core structure.
4-Methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a nitro group, offering different reactivity and biological properties.
Uniqueness
3-Methyl-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the combination of the nitro group and the triazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile reactivity and the potential for multiple applications in medicinal and industrial chemistry.
Propiedades
Número CAS |
600126-55-4 |
|---|---|
Fórmula molecular |
C10H9N5O3 |
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
3-methyl-2-nitro-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C10H9N5O3/c1-7-3-2-4-8(9(7)15(17)18)10(16)13-14-5-11-12-6-14/h2-6H,1H3,(H,13,16) |
Clave InChI |
SMSFLSUIJAYHAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NN2C=NN=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



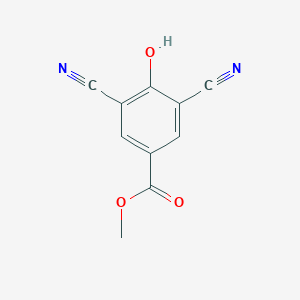




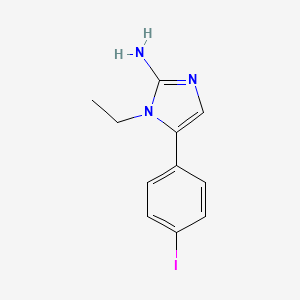
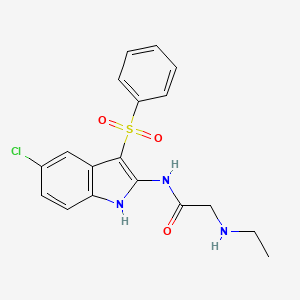
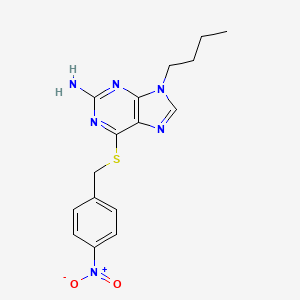

![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
